11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene

Physical Organic Chemistry Reaction Kinetics Stereochemistry

Researchers studying elimination reaction mechanisms often face challenges sourcing isomerically pure, structurally rigid probe compounds. 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene (CAS 17189-39-8) provides a conformationally locked scaffold with distinct cis/trans isomer reactivity (7-9 fold rate differences) for precise mechanistic dissection. • Validated scaffold for reversing chloroquine resistance in malaria (75-92% reversal vs. <50% for verapamil) • Benchmarked dipole moment data (3.85-4.33 D) for computational model validation • Reactive vicinal dichloro handle for selective elimination to ethenoanthracene Supplied as a research-grade building block with full analytical characterization. In stock for immediate dispatch.

Molecular Formula C16H12Cl2
Molecular Weight 275.2 g/mol
Cat. No. B11943675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene
Molecular FormulaC16H12Cl2
Molecular Weight275.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)Cl)Cl
InChIInChI=1S/C16H12Cl2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H
InChIKeyLJRRZUZPCONNBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene: Core Structural and Physicochemical Profile


11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene (CAS 17189-39-8) is a rigid, bridged polycyclic aromatic compound belonging to the 9,10-dihydro-9,10-ethanoanthracene class [1]. Its molecular framework (C₁₆H₁₂Cl₂, MW 275.18 g/mol) features a central ethano bridge spanning the 9,10-positions of an anthracene core, with chlorine substituents at the 11 and 12 positions, which constitute the bridging ethano carbons [2]. This unique architecture imparts conformational restriction and stereochemical definition that are fundamentally distinct from more flexible anthracene derivatives, providing a well-defined scaffold for mechanistic studies, synthetic transformations, and the development of bioactive analogs [3].

Why Unsubstituted or Non-Chlorinated Ethanoanthracenes Cannot Substitute for 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene in Critical Applications


The presence of the 11,12-dichloro substitution on the ethano bridge is not a minor structural variation; it fundamentally alters the compound‘s chemical reactivity, physicochemical properties, and biological utility. As detailed in Section 3, the cis- and trans-11,12-dichloro isomers exhibit drastically different elimination kinetics [1], and the electron-withdrawing chlorine atoms significantly modulate the electronic environment and dipole moments of the anthracene core compared to the unsubstituted parent 9,10-dihydro-9,10-ethanoanthracene [2]. In biological contexts, dihydroethanoanthracene (DEA) derivatives bearing chlorine or other bridge modifications are the active species in reversing chloroquine resistance in malaria parasites, a property not shared by simpler ethanoanthracene scaffolds [3]. Therefore, substituting 11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene with a generic ethanoanthracene analog would compromise experimental outcomes and invalidate comparative analyses in both mechanistic and applied research.

Quantitative Differentiators: How 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene Outperforms Analogs in Key Performance Metrics


Cis-Trans Isomer Kinetic Selectivity in Base-Induced Dehydrochlorination

The trans-isomer of 11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene undergoes base-induced dehydrochlorination 7 to 9 times faster than its cis-isomer, a difference attributed entirely to a more favorable entropy of activation, despite the trans-isomer having a 4 kcal/mol less favorable enthalpy of activation [1].

Physical Organic Chemistry Reaction Kinetics Stereochemistry

Dipole Moment Differentiation Between syn and anti Dichloro Isomers

The syn and anti isomers of methyl-cis-11,12-dichloro-9,10-dihydro-9,10-ethano-2-anthroate exhibit distinct experimental dipole moments that deviate from calculated values based on simple vector addition, indicating through-space electronic interactions unique to the rigid dichloroethano framework [1]. In contrast, the unsubstituted methyl-9,10-dihydro-9,10-ethano-2-anthroate shows a smaller dipole moment and lacks the angular dependence of substituent effects observed in the dichloro derivatives [2].

Computational Chemistry Molecular Electronics Structure-Property Relationships

Acid Dissociation Constant (pKa) Shift Induced by 11,12-Dichloro Substitution

The pKa values of syn- and anti-cis-11,12-dichloro-9,10-dihydro-9,10-ethano-2-anthroic acids are significantly lower than that of the unsubstituted 9,10-dihydro-9,10-ethano-2-anthroic acid, reflecting the strong electron-withdrawing effect of the vicinal dichloro substituents transmitted through the rigid ethano bridge [1].

Physical Organic Chemistry Medicinal Chemistry Solubility and Ionization

Base-Catalyzed Ester Hydrolysis Rate Enhancement

The presence of the 11,12-dichloro substituents markedly accelerates the rate of base-catalyzed ester hydrolysis. Methyl esters of syn- and anti-cis-11,12-dichloro-9,10-dihydro-9,10-ethano-2-anthroates hydrolyze approximately 2–3 times faster than the corresponding unsubstituted methyl ester under identical conditions [1].

Reaction Kinetics Steric Effects Synthetic Chemistry

Dihydroethanoanthracene (DEA) Derivatives as Superior Chloroquine Resistance Reversal Agents

9,10-Dihydroethanoanthracene (DEA) derivatives, which share the core structure of 11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene, demonstrate significantly higher efficacy in reversing chloroquine (CQ) resistance in Plasmodium falciparum compared to established chemosensitizers. In vitro studies across multiple CQ-resistant isolates show that DEA compounds reverse 75–92% of resistant strains, whereas verapamil, ketotifen, chlorpromazine, reserpine, and nicardipine each reverse less than 50% [1].

Antimalarial Chemosensitization Drug Discovery Infectious Disease

DEA Derivatives Exhibit Broad-Spectrum Quinoline Resistance Reversal

Beyond chloroquine, DEA derivatives also potently reverse resistance to monodesethylamodiaquine (MDAQ) and quinine (QN). DEA compounds reverse 67–100% of MDAQ-resistant isolates and 56–78% of QN-resistant isolates, outperforming comparator agents in both categories [1]. For mefloquine (MQ) resistance, DEAs show reversal rates of 50–55%, which are comparable to the best-performing comparators (e.g., reserpine at 58%) [1].

Multidrug Resistance Reversal Antimalarial Combination Therapy Pharmacology

Optimal Procurement and Application Scenarios for 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene Based on Evidence


Stereochemical Probe and Mechanistic Studies in Physical Organic Chemistry

Researchers investigating elimination reaction mechanisms or stereoelectronic effects should procure the individual cis and trans isomers of 11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene. The 7–9 fold difference in base-induced dehydrochlorination rates between the isomers [1] provides an exquisitely sensitive probe for distinguishing between cis- and trans-elimination pathways, while the distinct activation parameters (ΔΔH‡ and ΔΔS‡) offer a platform for studying entropy-enthalpy compensation in rigid molecular systems [1].

Computational Chemistry Model Validation and Substituent Effect Calibration

Computational chemists and molecular modelers developing force fields or DFT methods should utilize 11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene derivatives as benchmark compounds. The availability of high-precision experimental data on dipole moments (4.33 D for syn, 3.85 D for anti isomers vs. 2.10 D for the unsubstituted analog) [1] and pKa shifts (ΔpKa = 0.5–0.6 units) [2] allows for rigorous validation of electrostatic models and the quantification of through-space substituent effects in semi-rigid systems.

Lead Scaffold for Antimalarial Chemosensitizer Development

Medicinal chemistry teams focused on overcoming drug resistance in malaria should prioritize the dihydroethanoanthracene (DEA) core, including 11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene, as a validated starting point for structure-activity relationship (SAR) campaigns. The demonstrated superiority of DEA derivatives over standard chemosensitizers in reversing chloroquine resistance (75–92% reversal vs. <50% for verapamil and analogs) [1] and their broad activity against MDAQ and QN resistance [2] provide a compelling, data-driven rationale for investment in this chemical series.

Synthetic Intermediate for Functionalized Ethanoanthracene Derivatives

Organic chemists requiring a reactive handle for further derivatization should consider the 11,12-dichloro compound as a versatile synthetic intermediate. The vicinal dichloro substituents can be selectively eliminated to yield the corresponding ethenoanthracene under mild conditions [1], or they can serve as a directing group for subsequent functionalization. The 2–3 fold rate acceleration observed in the alkaline hydrolysis of the corresponding methyl esters [2] demonstrates the activating effect of the dichloro bridge on adjacent functional groups, facilitating efficient downstream transformations.

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